molecular formula C5H8N4O B1284994 2-(1H-pyrazol-1-yl)acetohydrazide CAS No. 934175-49-2

2-(1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B1284994
CAS No.: 934175-49-2
M. Wt: 140.14 g/mol
InChI Key: NJBHEQPBKPVVCC-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

2-(1H-pyrazol-1-yl)acetohydrazide has been used in the synthesis of various compounds with potential antimicrobial activity. Asif et al. (2021) synthesized derivatives of this compound that showed antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli (Asif, Alghamdi, Alshehri, & Kamal, 2021). Additionally, Yang (2008) found that hydrazone derivatives containing pyrazole rings, synthesized from this compound, exhibited moderate fungicidal activity (Yang, 2008).

Antioxidant Properties

Karrouchi et al. (2019) reported on compounds derived from this compound demonstrating antioxidant activities. These compounds showed potential radical scavenging capacity and effective iron binding in in vitro tests (Karrouchi, Fettach, Radi, B. Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019).

Corrosion Inhibition

In 2020, El Arrouji et al. discovered that dimethyl-1H-pyrazole derivatives, including those based on this compound, act as effective corrosion inhibitors on steel-electrolyte interfaces. Their research involved both experimental and theoretical analyses (El Arrouji, Karrouchi, Berisha, Ismaily Alaoui, Warad, Rais, Radi, Taleb, Ansar, & Zarrouk, 2020).

Structural Characterization and Properties

M. Plutenko et al. (2012, 2013) focused on the structural characterization of compounds derived from this compound. They provided insights into the molecular and crystal structures of these compounds, revealing how they form various hydrogen bonds and chains (Plutenko, Lampeka, Haukka, & Nordlander, 2012, 2013).

Anti-HIV Activity

Aslam et al. (2014) synthesized a series of derivatives from this compound and evaluated them for anti-HIV-1 activity. Several compounds exhibited promising activities, with compound 5i showing the most potent activity with low toxicity (Aslam, Ahmad, Zia-ur-Rehman, Montero, Detorio, Parvez, & Schinazi, 2014).

Safety and Hazards

2-(1H-pyrazol-1-yl)acetohydrazide is classified as an irritant . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-(1H-pyrazol-1-yl)acetohydrazide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with certain hydrolases and oxidoreductases, modulating their catalytic activities. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular proliferation and differentiation. Additionally, this compound can impact mitochondrial function, thereby influencing cellular energy metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound are dose-dependent. At low doses, the compound can enhance certain physiological functions without causing adverse effects. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects, beyond which toxicity becomes apparent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism. These interactions can influence metabolic flux and alter the levels of various metabolites. The compound’s metabolism can also affect its bioavailability and efficacy in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been shown to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy metabolism and apoptotic pathways. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-pyrazol-1-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c6-8-5(10)4-9-3-1-2-7-9/h1-3H,4,6H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBHEQPBKPVVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588674
Record name 2-(1H-Pyrazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934175-49-2
Record name 1H-Pyrazole-1-acetic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934175-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Pyrazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-1-yl)acetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-(1H-pyrazol-1-yl)acetohydrazide synthesized and what is its role in the synthesis of new compounds?

A1: this compound is synthesized through a two-step process. First, ethyl 2-(1H-pyrazol-1-yl)acetate is synthesized by reacting ethylchloroacetate with 1H-pyrazole. This compound is then refluxed with hydrazine hydrate to yield this compound. []

Q2: What analytical techniques were used to characterize the synthesized this compound and the final 1,3,4-oxadiazole derivatives?

A2: The synthesized this compound, as well as the final 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, were characterized using a combination of spectroscopic and analytical methods. These methods included Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance Spectroscopy (1H-NMR and 13C-NMR), Mass Spectrometry, and Elemental Analysis. These techniques provided comprehensive structural information and confirmed the identity and purity of the synthesized compounds. []

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